

A Technical Guide to the Physical Properties of 4-(Benzylxy)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Benzylxy)-2-fluorobenzonitrile

Cat. No.: B1280421

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Benzylxy)-2-fluorobenzonitrile is a key bifunctional intermediate in modern organic synthesis, particularly valued in the development of novel pharmaceutical agents and specialized fine chemicals.^[1] Its molecular architecture, which combines a stable benzylxy protecting group with the reactive nitrile and directing fluoro functionalities, offers a versatile platform for constructing complex molecular frameworks. This guide provides a comprehensive analysis of the core physical and spectroscopic properties of **4-(Benzylxy)-2-fluorobenzonitrile**, offering both established data and predictive insights. The methodologies for determining these properties are detailed, providing a self-validating framework for researchers. This document is intended to serve as a foundational resource for scientists leveraging this compound in multi-step synthetic applications where a thorough understanding of its physical characteristics is paramount for procedural success.

Compound Identification and Core Structure

Accurate identification is the cornerstone of reproducible chemical science. **4-(Benzylxy)-2-fluorobenzonitrile** is cataloged under several identifiers across major chemical databases.

Parameter	Value	Source(s)
Chemical Name	4-(BenzylOxy)-2-fluorobenzonitrile	[1]
IUPAC Name	2-fluoro-4-(phenylmethoxy)benzonitrile	[2]
CAS Number	185836-35-5	[1] [2] [3] [4] [5]
Molecular Formula	C ₁₄ H ₁₀ FNO	[1] [2] [4] [5]
Molecular Weight	227.23 g/mol	[2] [4]
Monoisotopic Mass	227.074642105 Da	[2]
Synonyms	2-fluoro-4-phenylmethoxybenzonitrile, 4-Benzyloxy-2-fluoro-benzonitrile	[1] [2]

The structure features a benzonitrile core, substituted with a fluorine atom at the 2-position and a benzyloxy group at the 4-position. The electron-withdrawing nature of the nitrile and fluoro groups, combined with the ether linkage, dictates the compound's reactivity and physical behavior.

Physicochemical Properties

The macroscopic properties of a compound are a direct reflection of its molecular structure. This section details the key physicochemical data for **4-(BenzylOxy)-2-fluorobenzonitrile**.

Property	Value	Notes & Causality	Source(s)
Appearance	Solid	The planar aromatic rings and molecular weight favor a solid state at standard temperature and pressure.	[1]
Boiling Point	$360.9 \pm 27.0 \text{ } ^\circ\text{C}$	(Predicted) This high boiling point is expected due to the significant molecular weight and polar nitrile group.	[3]
Density	$1.21 \pm 0.1 \text{ g/cm}^3$	(Predicted) The presence of a fluorine atom contributes to a density greater than that of water.	[3]
Solubility	Readily soluble in organic solvents (e.g., ethanol, acetone).	The large nonpolar surface area from the two benzene rings facilitates dissolution in organic media.	[1]
Purity	$\geq 95\%$	Commercially available at high purity, suitable for sensitive synthetic applications.	[1][5]
Topological Polar Surface Area	33 \AA^2	This value, computed from the structure, reflects the polar nitrile and ether functionalities.	[2]

Expert Insight: While an experimental melting point is not widely published, the solid appearance at room temperature is consistent with a relatively high melting point, likely influenced by efficient crystal lattice packing. The predicted high boiling point underscores the compound's low vapor pressure, a beneficial characteristic for handling in laboratory settings.

[\[1\]](#)

Spectroscopic & Crystallographic Profile

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. While specific spectral data for this compound is often supplied by vendors upon request, this section outlines the expected characteristics based on its functional groups.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to be complex. The five protons of the benzyl group's phenyl ring would appear in the typical aromatic region (~7.3-7.5 ppm). The two benzylic protons (-O-CH₂-Ph) would present as a characteristic singlet around 5.1 ppm. The three protons on the fluorobenzonitrile ring would appear as distinct multiplets, with their chemical shifts and coupling patterns influenced by both the fluorine and adjacent protons.
- ^{13}C NMR: The carbon spectrum would show 12 distinct signals (due to symmetry in the benzyl phenyl ring). Key signals would include the nitrile carbon (C≡N) around 115-120 ppm, the benzylic carbon (-CH₂) around 70 ppm, and various aromatic carbons, with the C-F and C-O carbons showing significant shifts due to the electronegativity of the attached atoms.

Infrared (IR) Spectroscopy

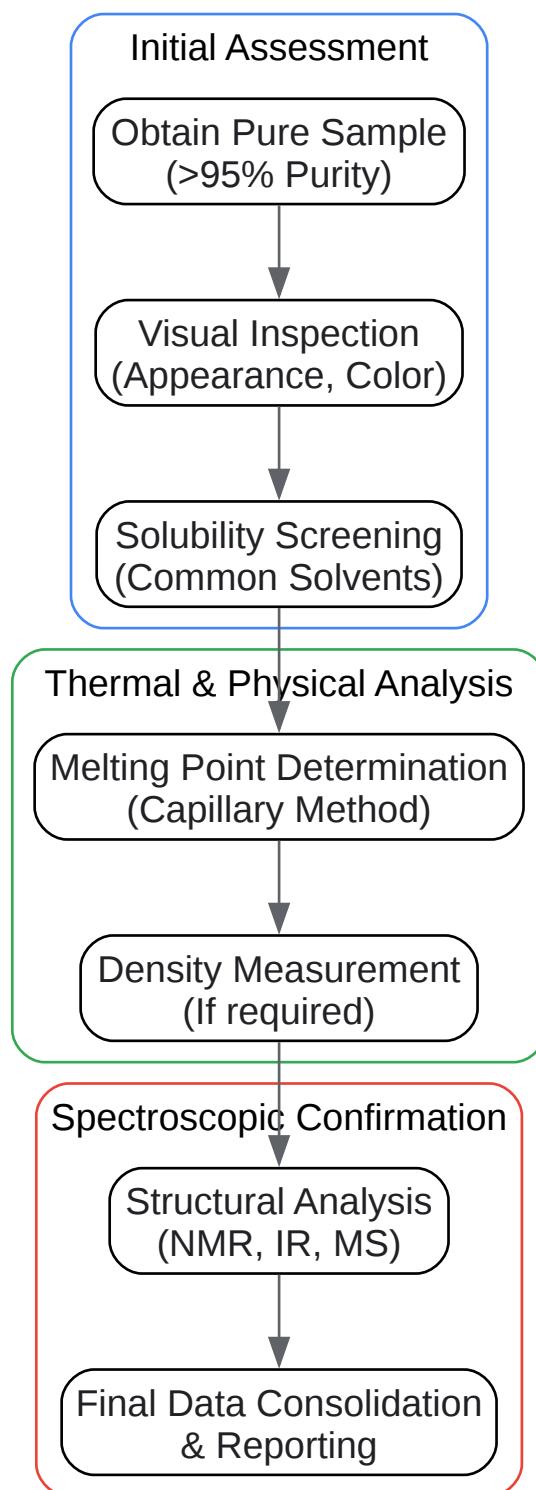
The IR spectrum provides confirmation of key functional groups.

- ~2230 cm⁻¹: A sharp, strong absorption characteristic of the nitrile (C≡N) stretch.
- ~1250-1050 cm⁻¹: Strong C-O stretching vibrations from the ether linkage.
- ~1200-1100 cm⁻¹: A strong C-F stretching band.
- ~3100-3000 cm⁻¹ & ~1600-1450 cm⁻¹: Aromatic C-H and C=C stretching bands, respectively.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak $[M]^+$ would be observed at $m/z = 227$. A prominent peak at $m/z = 91$, corresponding to the benzyl cation $[C_7H_7]^+$, is highly characteristic due to the stability of this fragment.

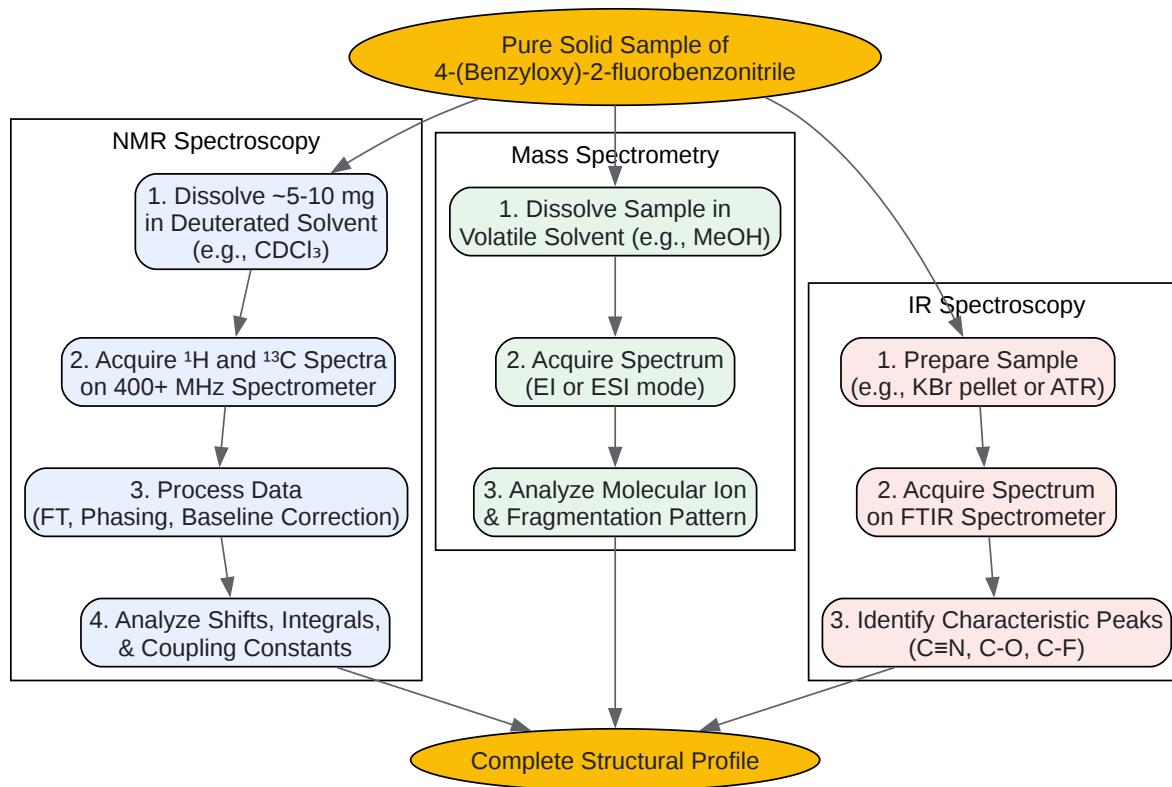
Crystallographic Data


The existence of a crystal structure in the Cambridge Structural Database (CSD), under CCDC number 636691, confirms that single-crystal X-ray diffraction studies have been performed.[\[2\]](#) This data provides the definitive bond lengths, angles, and packing arrangement of the molecule in the solid state.

Experimental Workflows & Methodologies

The determination of physical properties follows a logical, multi-step process. The following diagrams illustrate the standard workflows for characterizing a novel or synthesized compound like **4-(Benzyl)-2-fluorobenzonitrile**.

General Workflow for Physicochemical Characterization


This diagram outlines the foundational sequence of analysis for a pure solid compound.

[Click to download full resolution via product page](#)

Caption: Foundational workflow for determining the key physical properties of a solid chemical compound.

Protocol for Spectroscopic Analysis

This workflow details the parallel paths for obtaining the core spectroscopic data required for structural elucidation.

[Click to download full resolution via product page](#)

Caption: Parallel workflows for comprehensive spectroscopic characterization of the target compound.

Methodological Justification:

- **NMR Solvent Choice:** Deuterated chloroform (CDCl_3) is a common first choice due to its ability to dissolve a wide range of organic compounds and its single, well-defined residual solvent peak.
- **IR Sample Preparation:** Attenuated Total Reflectance (ATR) is often preferred for its speed and simplicity, requiring minimal sample preparation compared to the traditional KBr pellet method.
- **MS Ionization:** Electron Ionization (EI) is ideal for providing detailed fragmentation data for structural elucidation, while Electrospray Ionization (ESI) is a softer technique useful for confirming the molecular weight with minimal fragmentation.

Handling, Storage, and Stability

Proper handling is critical to maintaining the integrity of this research chemical.

- **Storage Conditions:** The compound should be stored in a cool, dry place, ideally at 2-8°C.[\[1\]](#) It must be kept in a tightly sealed, airtight container to protect it from moisture and atmospheric contaminants.[\[1\]](#) Protection from light is also recommended to prevent potential photodegradation over long-term storage.
- **Stability:** The benzyloxy group is a robust ether linkage, making the compound generally stable under standard laboratory conditions. It is not considered acutely hazardous, but standard personal protective equipment (gloves, safety glasses, lab coat) should be used at all times in a well-ventilated area.[\[1\]](#)

Conclusion

4-(BenzylOxy)-2-fluorobenzonitrile is a solid chemical intermediate with well-defined, albeit partially predicted, physical properties. Its high molecular weight and polarity result in a high boiling point and solubility in common organic solvents. The spectroscopic profile, characterized by distinct nitrile, ether, and fluoro-aromatic signals, provides a reliable means of identification and quality control. The availability of crystallographic data offers definitive structural insight. This technical guide provides the foundational data and procedural logic necessary for researchers to confidently and effectively incorporate this versatile building block into their synthetic programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(Benzyl)- 2-fluorobenzonitrile Supplier in Mumbai, 4-(Benzyl)- 2-fluorobenzonitrile Trader, Maharashtra [chemicalmanufacturers.in]
- 2. 4-(Benzyl)-2-fluorobenzonitrile | C14H10FNO | CID 11333628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(benzyl)-2-fluorobenzonitrile CAS#: 185836-35-5 [chemicalbook.com]
- 4. 4-(benzyl)-2-fluorobenzonitrile | 185836-35-5 [chemicalbook.com]
- 5. 185836-35-5 4-(Benzyl)-2-fluorobenzonitrile AKSci 7039CS [aksci.com]
- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of 4-(Benzyl)-2-fluorobenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1280421#physical-properties-of-4-benzyl-2-fluorobenzonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com